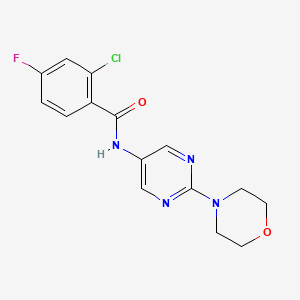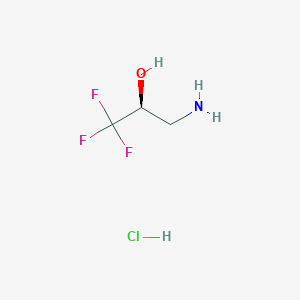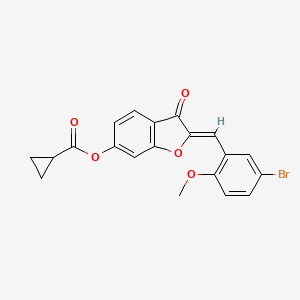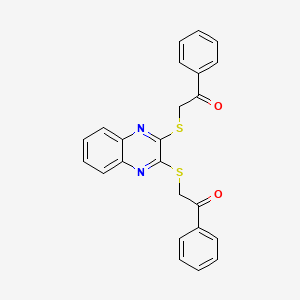
2-chloro-4-fluoro-N-(2-morpholinopyrimidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-fluoro-N-(2-morpholinopyrimidin-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives, which have been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
- Disposition and Metabolism of Orexin Receptor Antagonists :
- The compound has been studied for its metabolism and disposition in the human body, especially in the context of orexin receptor antagonists used for insomnia treatment. One study detailed the metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, by examining its elimination, half-life, and principal circulating components in plasma extracts (Renzulli et al., 2011).
Radioprotection and Radiopharmacology
Radioprotection by Morpholine Derivatives :
- Studies have assessed the radioprotective properties of certain morpholine derivatives. These compounds have been evaluated for their protective effects against radiation-induced changes in DNA, RNA, protein biosynthesis in the brain, and metabolites in urine, including damage to the thyroid and testes (Hasan et al., 1983).
Scintigraphic Detection of Melanoma Metastases :
- Benzamides, similar in structure to the compound , have been used in the scintigraphic detection of melanoma metastases. The study investigated the use of radiolabeled benzamides for melanoma imaging due to the ectodermic origin of melanocytes and their presence in the substantia nigra (Maffioli et al., 1994).
Anticancer and Chemotherapeutic Research
Fluoropyrimidine-based Chemotherapy :
- The compound's related chemical structures have been studied in the context of fluoropyrimidine-based chemotherapy, where they are used to increase the feasibility and therapeutic index of administered drugs. For instance, S-1, a mixture containing a 5-fluorouracil prodrug, has been explored for its pharmacokinetics and therapeutic efficacy in patients with advanced malignancies (Chu et al., 2004).
Inhibition of B-cell Lymphoma-2 Protein :
- Venetoclax, a B-cell lymphoma-2 protein inhibitor with a structural resemblance to the compound , has been examined for its absorption, metabolism, and excretion in humans. The study detailed the clearance and metabolism pathways of Venetoclax and its metabolites, providing insights into the drug's pharmacokinetics (Liu et al., 2017).
Gastrokinetic Agent Research
- Pharmacokinetics of Gastrokinetic Agents :
- Research has also been conducted on compounds similar to 2-chloro-4-fluoro-N-(2-morpholinopyrimidin-5-yl)benzamide in the context of gastrokinetic agents. The pharmacokinetics and dose proportionality of mosapride citrate, which has structural similarities, have been studied in healthy male volunteers, providing insights into its absorption, metabolism, and excretion (Sakashita et al., 1993).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors . P2X7 receptors are a type of purinergic receptor for ATP, which plays a significant role in apoptosis, inflammation, and pain signaling.
Biochemical Pathways
If the compound acts as an antagonist against p2x7 receptors, it could potentially influence the purinergic signaling pathway, affecting processes such as inflammation and pain perception .
Result of Action
If the compound acts as an antagonist against p2x7 receptors, it could potentially modulate inflammatory responses and pain signaling at the cellular level .
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2/c16-13-7-10(17)1-2-12(13)14(22)20-11-8-18-15(19-9-11)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJRXKDFGPWRNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B3014466.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3014468.png)


![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B3014474.png)
![(E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B3014478.png)
![3-(methylamino)-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B3014480.png)
![6-(3,4-Dimethoxyphenyl)-3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B3014482.png)


![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)